molecular formula C15H17N3O2S B353913 2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone CAS No. 484694-44-2

2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone

Cat. No. B353913
CAS RN: 484694-44-2
M. Wt: 303.4g/mol
InChI Key: SQHWEFMUJHRRBR-UHFFFAOYSA-N
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Description

The compound “2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone” is a complex organic molecule that contains several functional groups. It includes a phenyl group, an oxadiazole ring, a sulfanyl group, a piperidine ring, and an ethanone group .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through a series of reactions including cyclization, nucleophilic substitution, and alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the oxadiazole ring is known to participate in various reactions due to its electron-deficient nature .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many oxadiazole derivatives have shown diverse biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant activities, and more .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its physical and chemical properties .

properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13(18-9-5-2-6-10-18)11-21-15-17-16-14(20-15)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHWEFMUJHRRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329240
Record name 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone

CAS RN

484694-44-2
Record name 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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